molecular formula C18H19FN2O4S B2474440 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954713-39-4

2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2474440
CAS No.: 954713-39-4
M. Wt: 378.42
InChI Key: ZKAKPWYKRRRIOB-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorine atom, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the methoxyphenyl group, and the sulfonamide formation. Common reagents used in these reactions include fluorinating agents, methoxyphenyl precursors, and sulfonyl chlorides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays to explore its biological activity.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-methoxyphenyl)benzamide
  • 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
  • N-(4-fluorophenyl)-4-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, potentially leading to unique applications in research and industry.

Properties

IUPAC Name

2-fluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-15-8-6-14(7-9-15)21-12-13(10-18(21)22)11-20-26(23,24)17-5-3-2-4-16(17)19/h2-9,13,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAKPWYKRRRIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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